molecular formula C14H22Cl2N4 B7805641 [1-(2-piperidin-1-ium-1-ylethyl)benzimidazol-2-yl]azanium;dichloride

[1-(2-piperidin-1-ium-1-ylethyl)benzimidazol-2-yl]azanium;dichloride

Cat. No.: B7805641
M. Wt: 317.3 g/mol
InChI Key: RHUKXVGXBCUFIV-UHFFFAOYSA-N
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Description

This compound is known for its unique chemical structure and biological activity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and solvent systems to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxylated compounds, while reduction reactions may yield reduced forms of the original compound .

Scientific Research Applications

5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: Investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cell function and signal transduction. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect various biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride include other pyridine derivatives and dioxino compounds . These compounds share similar chemical structures and may exhibit comparable biological activities .

Uniqueness

What sets 5-Chloromethyl-2,2,8-trimethyl-4H-[1,3]dioxino-[4,5-c]pyridine hydrochloride apart is its unique combination of functional groups and its specific biological activity. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

[1-(2-piperidin-1-ium-1-ylethyl)benzimidazol-2-yl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4.2ClH/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17;;/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUKXVGXBCUFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](CC1)CCN2C3=CC=CC=C3N=C2[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[NH+](CC1)CCN2C3=CC=CC=C3N=C2[NH3+].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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